Product packaging for IGF-1R/SRC-IN-1(Cat. No.:)

IGF-1R/SRC-IN-1

Cat. No.: B5611329
M. Wt: 292.3 g/mol
InChI Key: VDADLUIOHVLGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IGF-1R/SRC-IN-1 is a chemical compound designed as a potent and selective dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and SRC family kinases. The IGF-1R is a receptor tyrosine kinase (RTK) that is critically involved in cellular growth, proliferation, and survival, with its signaling pathways frequently dysregulated in various human cancers . The rationale for developing a dual inhibitor stems from the interplay between these signaling pathways, where SRC kinase can act as a convergence point for multiple oncogenic signals, and its inhibition may help overcome resistance mechanisms that have limited the efficacy of single-target IGF-1R therapies in clinical settings . This compound primarily functions by targeting the ATP-binding sites of both IGF-1R and SRC, thereby blocking their kinase activity and subsequent autophosphorylation . By inhibiting IGF-1R, this compound disrupts the downstream activation of two key pro-survival signaling cascades: the RAS-MAPK pathway and the PI3K-AKT pathway . Concurrent inhibition of SRC kinase impairs additional signaling networks involved in cell adhesion, migration, and invasion . The combined effect leads to the suppression of tumor cell proliferation, the induction of apoptosis, and the inhibition of metastatic processes in vitro and in vivo. The primary research application of this compound is in the field of oncology, particularly for investigating the biology of treatment-resistant cancers. It serves as a valuable tool for studying signal transduction crosstalk and for pre-clinical evaluation in cancer models where IGF-1R and SRC pathways are concurrently active. Researchers can use this compound to explore novel therapeutic strategies aimed at achieving more comprehensive pathway blockade than is possible with single-agent inhibitors. Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O2 B5611329 IGF-1R/SRC-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)10-20-18(22)17(21)15-11-19-16-5-3-2-4-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDADLUIOHVLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Dual Igf 1r/src Inhibition

The simultaneous blockade of IGF-1R and Src by a single agent like IGF-1R/SRC-IN-1 represents a strategic approach to counteract the intricate crosstalk and compensatory signaling that often undermines the efficacy of single-target therapies. nih.gov Inhibition of one kinase can lead to the compensatory activation of the other, highlighting the need for a dual-pronged attack. nih.gov The primary mechanisms of action for such inhibitors typically involve direct interaction with the kinase domains.

Direct Kinase Inhibition Modalities

Small molecule kinase inhibitors primarily function by interfering with the enzyme's ability to transfer a phosphate (B84403) group from ATP to its substrate. This is often achieved through competitive binding within the ATP pocket or through allosteric modulation.

Competitive Kinase Binding: The majority of kinase inhibitors are ATP-competitive, meaning they are designed to fit into the ATP-binding pocket of the kinase domain. patsnap.com By occupying this site, they prevent ATP from binding, thereby blocking the phosphotransfer reaction and inhibiting kinase activity. wikipedia.org Both IGF-1R and Src possess a conserved ATP-binding site within their kinase domains, making them susceptible to this mode of inhibition. wikipedia.org Dual inhibitors are engineered to possess structural motifs that allow for high-affinity binding to the ATP pockets of both IGF-1R and Src. The N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide scaffold, for instance, has been identified as a novel basis for developing dual inhibitors of IGF-1R and Src. nih.gov

Allosteric Modulation: A less common but increasingly important mechanism is allosteric inhibition. acs.org Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. acs.org This binding event induces a conformational change in the protein that alters the shape of the active site, rendering it inactive or reducing its affinity for ATP or the substrate. acs.org This mode of inhibition can offer greater selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. acs.org While specific studies detailing the allosteric binding of this compound are not prevalent, the concept has been explored for IGF-1R inhibitors. acs.org Some therapeutic antibodies, for example, function as allosteric blockers of ligand binding to IGF-1R. nih.gov Molecular docking studies of other dual inhibitors have also suggested the potential for allosteric interactions. mdpi.com

Impact on Downstream Signaling Cascades

The dual inhibition of IGF-1R and Src has profound effects on the downstream signaling pathways that they regulate. By blocking these two key nodes, this compound can effectively shut down multiple pro-survival and proliferative signals.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation: The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. mdpi.comnih.gov Both IGF-1R and Src can activate this pathway. plos.org Upon ligand binding, IGF-1R autophosphorylates and recruits insulin (B600854) receptor substrate (IRS) proteins, which in turn activate PI3K and subsequently Akt. nih.govfrontiersin.org Src can also directly activate PI3K. plos.org Consequently, inhibiting either IGF-1R or Src alone may only lead to partial inhibition of Akt phosphorylation. plos.orgasco.org Dual inhibition with a compound like this compound is more effective, leading to a more robust and complete abrogation of Akt activation. plos.orgasco.org This enhanced inhibition of the PI3K/Akt pathway is a major mechanism for the potent anti-proliferative and pro-apoptotic effects of dual IGF-1R/Src inhibitors. plos.org

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Regulation: The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. qeios.comfrontiersin.org Activation of IGF-1R leads to the recruitment of adaptor proteins like Shc, which subsequently activates the Ras-Raf-MEK-ERK signaling cascade. nih.govfrontiersin.org Src also plays a role in the activation of the MAPK/ERK pathway. qeios.com Therefore, a dual inhibitor like this compound can effectively suppress this pathway by targeting two key upstream activators, leading to reduced cell proliferation. qeios.comfrontiersin.org

Kinase TargetDownstream PathwayEffect of Inhibition
IGF-1R PI3K/AktReduced cell survival and growth
Src PI3K/AktReduced cell survival and growth
IGF-1R MAPK/ERKReduced cell proliferation
Src MAPK/ERKReduced cell proliferation
IGF-1R JAK/STATReduced cell proliferation and survival

Impact on Downstream Signaling Cascades

Focal Adhesion Kinase (FAK) and RhoA/ROCK Pathway Interference

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. It is a central component of focal adhesions, which are large protein complexes that link the cell's cytoskeleton to the extracellular matrix. The activation of FAK is often dependent on signals from both integrins and receptor tyrosine kinases, including IGF-1R.

Research has shown that the combined inhibition of IGF-1R and Src leads to a significant decrease in the phosphorylation of FAK. quanterix.com This dephosphorylation event is a key indicator of reduced FAK activity. The RhoA/ROCK pathway, a downstream effector of FAK, is also consequently disrupted. nih.govumich.edu The RhoA/ROCK pathway is essential for regulating cell shape, polarity, and motility through its control of the actin cytoskeleton. bio-rad.com Specifically, this pathway is involved in the formation of stress fibers and focal adhesions, processes that are fundamental to cell migration and invasion. umich.edu

By interfering with the FAK and RhoA/ROCK signaling axis, dual IGF-1R/Src inhibition effectively cripples the cell's migratory machinery. nih.gov This has been observed in various cancer cell models where treatment with dual inhibitors significantly reduces cell motility and invasion. quanterix.comnih.gov

Table 1: Impact of Dual IGF-1R/Src Inhibition on FAK and RhoA/ROCK Pathway Components
ComponentEffect of Dual InhibitionDownstream ConsequenceReference
Focal Adhesion Kinase (FAK)Decreased PhosphorylationReduced cell adhesion and survival signaling quanterix.com
RhoAInhibited ActivationDisruption of actin cytoskeleton organization nih.govbio-rad.com
ROCK (Rho-associated kinase)Inhibited ActivityDecreased cell contractility and motility umich.edu

Src Homology and Collagen (Shc) Protein Phosphorylation

The Src Homology and Collagen (Shc) proteins are a family of adaptor proteins that play a crucial role in signal transduction from receptor tyrosine kinases to downstream pathways, most notably the Ras-MAPK pathway. frontiersin.orgheraldopenaccess.us Upon activation of IGF-1R by its ligand, Shc proteins are recruited to the receptor and become phosphorylated on tyrosine residues. ahajournals.orgnih.govreactome.org This phosphorylation event creates docking sites for other signaling molecules, such as Grb2, which in turn activates the Ras-MAPK cascade, promoting cell proliferation and differentiation. heraldopenaccess.us

Dual inhibition of IGF-1R and Src directly interferes with this process. By blocking the kinase activity of IGF-1R, the initial phosphorylation of Shc is prevented. nih.gov Furthermore, since Src can also phosphorylate Shc, its inhibition further ensures that this critical adaptor protein remains in an inactive state. The lack of Shc phosphorylation effectively severs the link between the activated IGF-1R and the downstream mitogenic signaling of the MAPK pathway. frontiersin.org

Crosstalk and Feedback Loop Disruption

The efficacy of dual IGF-1R/Src inhibition is significantly enhanced by its ability to disrupt the complex crosstalk and feedback loops that exist between these two signaling networks.

Reciprocal Phosphorylation Between IGF-1R and Src

A critical aspect of the interplay between IGF-1R and Src is their ability to mutually phosphorylate and activate each other. nih.gov Src can directly phosphorylate IGF-1R on its autophosphorylation sites, thereby amplifying the receptor's signaling output even in the presence of low ligand concentrations. nih.govnih.govuni-muenchen.de Conversely, activated IGF-1R can phosphorylate and activate Src, creating a positive feedback loop that sustains pro-survival and pro-proliferative signals. nih.gov

This reciprocal activation is a key mechanism of resistance to therapies that target only one of these proteins. For instance, inhibition of IGF-1R alone can lead to a compensatory upregulation of Src activity, which can then reactivate downstream signaling pathways. nih.govresearchgate.net Dual inhibitors like this compound break this vicious cycle by simultaneously blocking both ends of the feedback loop, leading to a more profound and sustained inhibition of oncogenic signaling. nih.gov

Interference with IGF-1R/Insulin Receptor (IR) Hybrid Receptor Function

The insulin receptor (IR) shares a high degree of structural and functional homology with IGF-1R. plos.org These two receptors can form heterodimers, known as hybrid receptors (Hybrid-Rs), which are composed of one IGF-1R αβ-hemireceptor and one IR αβ-hemireceptor. plos.orgbioscientifica.com These hybrid receptors are prevalent in many cell types and their signaling properties are complex. plos.org

While they bind IGF-1 with high affinity, their affinity for insulin is significantly lower. uniprot.orgmdpi.com Importantly, the signaling output of these hybrid receptors can contribute to mitogenic and anti-apoptotic signals, similar to IGF-1R homodimers. bioscientifica.com

Table 2: Characteristics of IGF-1R/IR Hybrid Receptors
CharacteristicDescriptionReference
CompositionOne IGF-1R αβ-hemireceptor and one IR αβ-hemireceptor plos.org
Ligand AffinityHigh affinity for IGF-1, lower affinity for insulin uniprot.orgmdpi.com
SignalingContributes to mitogenic and anti-apoptotic signals bioscientifica.com
Effect of Dual InhibitionDiminished signaling capacity due to blockade of IGF-1R and downstream Src plos.org

Regulation of Insulin Receptor Substrates (IRS-1/2) Activity

Insulin Receptor Substrates (IRS-1 and IRS-2) are key docking proteins that are essential for transducing signals from both the IGF-1R and the IR. frontiersin.orgahajournals.org Upon receptor activation, IRS proteins are recruited and phosphorylated on multiple tyrosine residues, creating binding sites for a variety of downstream signaling molecules, including PI3K, which activates the potent pro-survival Akt pathway. frontiersin.orgjcancer.org

The activity of IRS proteins is tightly regulated, and Src is known to play a role in this regulation. While the primary phosphorylation of IRS is mediated by the activated IGF-1R, Src can also phosphorylate IRS proteins, influencing their stability and signaling capacity. nih.gov

By inhibiting both IGF-1R and Src, dual inhibitors ensure a comprehensive shutdown of IRS-mediated signaling. The direct inhibition of IGF-1R prevents the initial and most critical phosphorylation of IRS-1/2. ahajournals.org The concurrent inhibition of Src eliminates any residual or compensatory phosphorylation, leading to a more complete abrogation of the PI3K/Akt survival pathway. plos.orgasco.org This dual blockade is particularly important as the PI3K/Akt pathway is a major driver of cell survival and resistance to apoptosis. plos.org

Preclinical Data for "this compound" Not Publicly Available

Following a comprehensive search of publicly available scientific literature, detailed preclinical efficacy data for the specific chemical compound "this compound" is not available. While the compound is identified as an inhibitor of both Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Src kinase, with a reported IC50 of 63 μM for IGF-1R, specific experimental results required to populate the requested article outline could not be located. nih.govmedchemexpress.com

The requested detailed findings for "this compound" concerning its antiproliferative and pro-apoptotic effects—including cell viability assays, colony formation suppression, caspase activation, PARP cleavage assessment, and modulation of pro- and anti-apoptotic proteins—are not present in the available search results.

The broader strategy of dual inhibition of IGF-1R and Src is a subject of extensive research, with numerous studies detailing the preclinical efficacy of other small molecules or combinations of inhibitors in various cancer models. Current time information in Bangalore, IN.mdpi.comnih.govasco.orgnih.govplos.orgnih.gov These studies on different compounds demonstrate that this therapeutic approach can suppress cancer cell proliferation and induce apoptosis. plos.orgnih.govplos.org However, due to the strict requirement to focus solely on "this compound," the specific data for these other agents cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based content strictly pertaining to "this compound" as per the provided outline.

Preclinical Efficacy of Dual Igf 1r/src Inhibition in Cancer Models

Inhibition of Cell Migration and Invasion in Preclinical Assays

The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis. Dual inhibition of IGF-1R and Src with compounds like IGF-1R/SRC-IN-1 has been shown to potently disrupt these processes in various preclinical cancer models.

Wound healing or scratch assays are a standard method to assess collective cell migration in vitro. Studies on pancreatic cancer cells demonstrated that the suppression of IGF-1R alone significantly impairs their migratory capabilities. plos.org In these experiments, a scratch was made in a confluent monolayer of cancer cells. While control cells typically migrate to close the gap within 48 to 96 hours, cells with inhibited IGF-1R signaling showed a markedly reduced ability to close the wound, failing to reform a complete monolayer even after 96 hours. plos.orgresearchgate.net Similarly, treatment of glioma cells with the IGF-1R/IR inhibitor BMS-536924 resulted in significant inhibition of cell migration in a wound healing model. dovepress.com These findings suggest that a dual IGF-1R/Src inhibitor like this compound would effectively hinder the collective migration of cancer cells.

Transwell assays are used to quantify the migratory and invasive potential of individual cancer cells. In these assays, cells are placed in an upper chamber and must migrate through a porous membrane, sometimes coated with a basement membrane extract (like Matrigel) for invasion assays, towards a chemoattractant in the lower chamber. spandidos-publications.com

Inhibition of the IGF-1R/Src pathways has shown significant effects in these assays. For instance, silencing IGF-1R with siRNA in pancreatic cancer cell lines (PANC-1 and HPAC) led to a dramatic reduction in cell invasion by more than 85% compared to controls. plos.orgplos.org Likewise, the IGF-1R inhibitor AZD3463 suppressed the invasion of MDA-MB-231BO breast cancer cells in a dose-dependent manner. amegroups.orgamegroups.cn The IGF-1R/IR inhibitor BMS-536924 also effectively inhibited the migration of both temozolomide-sensitive and -resistant glioma cells in a Transwell model. dovepress.com

Table 1: Effect of IGF-1R/Src Pathway Inhibition on Cell Migration and Invasion
Cancer Cell LineInhibitory AgentAssay TypeObserved EffectReference
PANC-1, HPAC (Pancreatic)IGF-1R siRNATranswell Invasion>85% reduction in invasion plos.org
MDA-MB-231BO (Breast)AZD3463Transwell InvasionDose-dependent suppression of invasion amegroups.org
U251, U87 (Glioma)BMS-536924Transwell MigrationSignificant inhibition of migration dovepress.com
KM12L4 (Colon)IGF-ITranswell Invasion1.8-fold increase in invasion nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which is a critical step in metastasis. qeios.com This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, like N-cadherin and Vimentin. qeios.commdpi.com

Targeting the IGF-1R pathway has been shown to reverse EMT. In pancreatic cancer models, silencing IGF-1R inhibited metastasis by increasing the expression of E-cadherin while suppressing key mesenchymal proteins including N-cadherin and Vimentin. plos.org Similar findings were observed in nasopharyngeal carcinoma cells, where overexpression of a microRNA that targets IGF-1R led to reduced levels of N-cadherin and Vimentin, an effect that was reversed when IGF-1R expression was restored. nih.gov This evidence strongly supports the role of IGF-1R signaling in driving EMT, and indicates that a dual inhibitor like this compound would likely suppress the metastatic potential of cancer cells by interfering with this process. plos.orgnih.gov

Transwell Migration/Invasion Assays

Antitumor Activity in In Vivo Xenograft Models

To assess the therapeutic potential in a more complex biological system, the efficacy of dual IGF-1R/Src inhibition has been evaluated in in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice.

Studies combining specific inhibitors for IGF-1R and Src have demonstrated superior tumor growth inhibition compared to single-agent treatments. In a study using a castrate-resistant, AR-positive primary human prostate cancer xenograft (MDA PCa 133), the combination of the Src inhibitor dasatinib (B193332) and the IGF-1R/IR inhibitor BMS-754807 resulted in a significantly reduced tumor growth rate compared to either drug alone or a control group. plos.org Another study on non-small cell lung cancer (NSCLC) xenografts (H460 and H1975) showed that the combination of dasatinib and the IGF-1R inhibitor linsitinib (B1684704) produced significantly greater tumor growth inhibition than either monotherapy. researchgate.net These synergistic effects underscore the advantage of dual pathway blockade.

Table 2: In Vivo Efficacy of Dual IGF-1R/Src Blockade on Tumor Growth
Xenograft ModelTreatmentKey FindingReference
MDA PCa 133 (Prostate)Dasatinib + BMS-754807Significantly reduced tumor growth rate vs. single agents plos.org
H460, H1975 (NSCLC)Dasatinib + LinsitinibCombination was more effective at inhibiting tumor volume researchgate.net
PC-3 (Prostate, Orthotopic)Dasatinib + BMS-754807More potent inhibition of tumor growth by dual blockade plos.org
Lewis Lung Carcinoma (Allograft)LL6 (IGF-1R/Src/AXL inhibitor)Suppressed tumor metastasis frontiersin.org

Beyond inhibiting primary tumor growth, a critical goal of cancer therapy is to prevent metastatic spread. Dual inhibition of IGF-1R and Src has shown promise in this area. In an orthotopic model of prostate cancer, the combination of dasatinib and BMS-754807 more potently inhibited tumor growth and also decreased bone turnover markers, suggesting an inhibition of bone metastasis. plos.org Furthermore, research on a multi-kinase inhibitor named LL6, which targets IGF-1R, Src, and AXL, demonstrated suppression of tumor metastasis in a Lewis lung carcinoma allograft model. frontiersin.org The inhibition of IGF-1R signaling has been directly linked to a reduced ability of cancer cells to metastasize to specific organs in orthotopic xenograft mouse models. frontiersin.org These findings highlight the potential of a dual IGF-1R/Src inhibitor to not only control primary tumor size but also to significantly impede the deadly process of metastasis.

Preclinical Efficacy Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is insufficient preclinical efficacy data for the specific chemical compound “this compound” across the requested cancer models. As a result, the generation of a detailed article focusing on its effects in prostate adenocarcinoma, non-small cell lung carcinoma (NSCLC), breast cancer, pancreatic cancer, Ewing sarcoma, and osteosarcoma models is not possible at this time.

Searches for "this compound" primarily yield product information from chemical suppliers. These sources identify the compound as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Src kinase. They provide basic chemical and physical properties, such as its molecular formula (C18H16N2O2) and CAS number (852367-46-5).

The referenced scientific literature, specifically a 2011 article in the European Journal of Medicinal Chemistry, describes the initial synthesis and characterization of a series of N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide structures as dual IGF-1R/Src inhibitors. medchemexpress.com In this study, the compound "this compound" (referred to as compound 3b) was identified and its half-maximal inhibitory concentration (IC50) against IGF-1R was determined to be 63 μM. medchemexpress.comglpbio.cnmedchemexpress.commedchemexpress.com

However, this foundational study and subsequent searches did not uncover in-depth preclinical research detailing the efficacy of this specific compound in the cancer models stipulated in the article outline. There is a lack of published studies containing the necessary detailed research findings or data tables that would be required to populate the requested sections on its effects on various cancer types.

While the dual targeting of IGF-1R and Src is a recognized strategy in cancer research, and other dual inhibitors or combination therapies targeting these pathways have been investigated in preclinical settings, the specific data for "this compound" remains elusive in the public domain. Without such data, a scientifically accurate and informative article adhering to the provided structure cannot be produced.

Further research and publication in peer-reviewed journals would be necessary to establish the preclinical efficacy profile of this compound in various cancer models.

Efficacy Across Specific Cancer Types in Preclinical Settings

Head and Neck Squamous Cell Carcinoma (HNSCC) Models

The rationale for targeting both IGF-1R and Src in HNSCC is rooted in overcoming therapeutic resistance. nih.gov When cancer therapies target a single pathway, such as the Epidermal Growth Factor Receptor (EGFR), cancer cells can adapt by activating compensatory signaling pathways to survive. nih.govfrontiersin.org The IGF-1R and Src signaling pathways have been identified as critical for survival and proliferation in a range of HNSCCs. researchgate.net Specifically, IGF-1R activation can lead to resistance against EGFR inhibitors. biorxiv.org Similarly, Src is a key player that interacts with multiple receptor tyrosine kinases, including IGF-1R, and is involved in cell adhesion, migration, and invasion. mdpi.com

Preclinical studies using combinations of individual IGF-1R and Src inhibitors have demonstrated synergistic growth inhibition and cytotoxicity in HNSCC cell lines. nih.govresearchgate.net This approach suggests that a dual inhibitor like this compound could have significant therapeutic potential.

Detailed Research Findings:

Research combining the IGF-1R inhibitor BMS-754807 with the Src inhibitor dasatinib has yielded significant preclinical results in HNSCC models. researchgate.netnih.gov This combination was found to produce robust synergistic growth inhibition in 8 out of 9 HNSCC cell lines tested, with growth inhibition of at least 49%. researchgate.net This suggests that the dual pathway blockade is effective across HNSCCs with differing genetic and signaling profiles. researchgate.net

Further investigation into the mechanism revealed that the synergistic effect is mediated through the inhibition of Focal Adhesion Kinase (FAK), a critical signaling node. researchgate.netnih.gov The combined treatment with BMS-754807 and dasatinib led to a decrease in the phosphorylation of FAK and Paxillin within as little as 15 minutes. researchgate.netnih.gov

Functionally, the dual inhibition strategy significantly impacted key characteristics of cancer progression. In multiple HNSCC cell lines, the combination of BMS-754807 and dasatinib led to a significant decrease in cell motility, migration, and invasion. researchgate.netnih.gov Moreover, treatment with these inhibitors, as well as with a FAK inhibitor alone, markedly increased the levels of cleaved-PARP in human ex-vivo HNSCC patient tissues, indicating an induction of apoptosis. researchgate.netnih.gov This finding in patient-derived tissues highlights the potential clinical utility of this therapeutic strategy. researchgate.net

The table below summarizes the key findings from preclinical studies on combined IGF-1R and Src inhibition in HNSCC models.

Model System Inhibitors Used Key Findings References
HNSCC Cell Lines (9 lines)BMS-754807 (IGF-1R) + Dasatinib (Src)Synergistic growth inhibition in 8 of 9 cell lines. nih.govresearchgate.net
HNSCC Cell LinesBMS-754807 (IGF-1R) + Dasatinib (Src)Decreased phosphorylation of FAK and Paxillin. researchgate.net
HNSCC Cell LinesBMS-754807 (IGF-1R) + Dasatinib (Src)Significantly decreased cell motility, migration, and invasion. researchgate.netnih.gov
Human ex-vivo HNSCC TissuesBMS-754807 (IGF-1R) + Dasatinib (Src)Significantly increased cleaved-PARP, indicating apoptosis. researchgate.netnih.gov
HNSCC Cell Lines (SCC9, Cal27)Linsitinib (IGF-1R) + Dasatinib (Src)Produced synergistic growth inhibition. nih.gov

These findings collectively underscore the strong preclinical rationale for the use of a dual IGF-1R/Src inhibitor in the treatment of HNSCC. The data suggest that by simultaneously blocking these two interconnected pathways, it is possible to achieve synergistic cytotoxicity and overcome mechanisms of adaptive resistance.

Mechanisms of Resistance to Igf 1r/src Targeted Therapies

Bypass Signaling Pathway Activation

One of the primary mechanisms of resistance is the activation of bypass signaling pathways. This occurs when tumor cells activate alternative signaling cascades that can compensate for the inhibition of the IGF-1R/Src axis, thereby promoting cell survival and proliferation.

AXL Receptor Tyrosine Kinase Activation

The AXL receptor tyrosine kinase has been identified as a key player in conferring resistance to anti-IGF-1R therapies. thno.orgnih.gov Studies have shown that cancer cells can acquire resistance to IGF-1R inhibitors through the activation of AXL. thno.orgnih.gov This activation can be a mechanism of both inherent and acquired resistance. thno.org The development of multi-target inhibitors that simultaneously block IGF-1R, Src, and AXL is being explored as a strategy to overcome this resistance. thno.orgnih.govresearchgate.net For instance, the small molecule kinase inhibitor LL6, which targets all three kinases, has shown potential in overcoming resistance in non-small cell lung cancer (NSCLC) models. researchgate.netfrontiersin.org AXL activation is often associated with an epithelial-mesenchymal transition (EMT), a process linked to increased cell motility and invasion. oncotarget.comamegroups.org

HER2/EGFR Receptor Family Overexpression and Activation

The HER2/EGFR (Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor) family of receptor tyrosine kinases can also contribute to resistance to IGF-1R targeted therapies. Overexpression or activation of EGFR and HER2 can lead to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which can bypass the effects of IGF-1R inhibition. imrpress.commdpi.commdpi.com There is significant crosstalk between the IGF-1R and EGFR/HER2 signaling pathways. imrpress.comd-nb.info For example, IGF-1R can induce resistance to the HER2-targeted therapy trastuzumab by enhancing Src kinase activity. imrpress.com Conversely, inhibition of IGF-1R can be overcome by compensatory activation of the EGFR/HER3/AKT signaling pathway. mdpi.com This reciprocal resistance highlights the interconnectedness of these signaling networks. d-nb.info

Fibroblast Growth Factor Receptor 1 (FGFR1) Activation

Activation of Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as another escape mechanism in cancer cells treated with IGF-1R inhibitors. frontiersin.orgnih.gov In triple-negative breast cancer cells, prolonged exposure to an IGF-1R inhibitor led to increased FGFR1 activation, rendering the cells resistant. nih.gov Silencing FGFR1 or treating with an FGFR1-specific inhibitor restored sensitivity to the IGF-1R targeted therapy. frontiersin.orgnih.gov This suggests that a dual blockade of both IGF-1R and FGFR1 may be a more effective treatment strategy in some cancers. nih.gov

Platelet-Derived Growth Factor Receptor-Beta (PDGFR-β) Activation

The activation of Platelet-Derived Growth Factor Receptor-Beta (PDGFR-β) has been identified as a potential bypass resistance pathway in rhabdomyosarcoma (RMS) models with acquired resistance to IGF-1R blockade. asco.orgnih.govnih.gov In resistant RMS cell lines, an increased phosphorylation of PDGFR-β was observed. asco.orgnih.gov Since PDGFR-β and IGF-1R share common downstream signaling pathways like PI3K/MAPK/ERK, the activation of PDGFR-β can compensate for the inhibition of IGF-1R and reactivate pro-survival signals. asco.orgnih.gov Dual inhibition of both IGF-1R and PDGFR-β has been shown to enhance growth inhibition in resistant cells in vitro. asco.orgnih.gov

Compensatory Upregulation of IGF-1R or Ligands

Another significant mechanism of resistance involves the compensatory upregulation of the IGF-1R itself or its ligands, which can overcome the inhibitory effects of targeted therapies.

Increased IGF-1R Protein Expression

In some cases, tumor cells can adapt to IGF-1R inhibitors by increasing the expression of the IGF-1R protein. nih.govfrontiersin.org This can occur through various mechanisms, including genetic amplifications or alterations in protein turnover. frontiersin.orgresearchgate.net In alveolar rhabdomyosarcoma, a specific fusion protein can activate the IGF-1R promoter, leading to increased receptor expression. frontiersin.org In other instances, the suppression of IGF-1R by a tyrosine kinase inhibitor can paradoxically lead to a decrease in the turnover of the IGF-1R and Src proteins, resulting in their augmented reciprocal co-activation and subsequent drug resistance. researchgate.net Furthermore, in some tumor models, a selective pressure to maintain some level of IR signaling for cell growth and survival has been observed, which can lead to a marked elevation in IGF-1R protein levels. pnas.org

Table 1:

Mechanism Category Specific Mechanism Key Findings References
Bypass Signaling Pathway Activation AXL Receptor Tyrosine Kinase ActivationActivation of AXL confers resistance to anti-IGF-1R therapies. Multi-target inhibitors are a potential strategy to overcome this. thno.orgnih.govresearchgate.net
HER2/EGFR Receptor Family Overexpression and ActivationOverexpression of HER2/EGFR can bypass IGF-1R inhibition through activation of PI3K/Akt and MAPK pathways. imrpress.commdpi.commdpi.com
Fibroblast Growth Factor Receptor 1 (FGFR1) ActivationIncreased FGFR1 activation is an escape mechanism; dual blockade of IGF-1R and FGFR1 may be effective. frontiersin.orgnih.gov
Platelet-Derived Growth Factor Receptor-Beta (PDGFR-β) ActivationPDGFR-β activation can compensate for IGF-1R inhibition in rhabdomyosarcoma. asco.orgnih.govnih.gov
Compensatory Upregulation Increased IGF-1R Protein ExpressionTumor cells can increase IGF-1R protein levels to overcome inhibition. nih.govfrontiersin.orgresearchgate.net

Enhanced Ligand (IGF-1, IGF-2) Production

A significant mechanism of resistance to therapies targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) involves the upregulation of its ligands, primarily IGF-1 and IGF-2. Increased production of these ligands can saturate the receptor, competitively overcoming the effects of inhibitory drugs. Research has demonstrated that tumor cells can adapt to IGF-1R blockade by increasing the autocrine or paracrine secretion of IGF-1 and IGF-2. nih.gov

A key finding in this area is the role of IGF-2 and its interaction with the insulin (B600854) receptor (IR), particularly the IR-A isoform. In several cancer types, including Ewing sarcoma, resistance to specific IGF-1R inhibitors is associated with a switch in dependency from the IGF-1/IGF-1R axis to an IGF-2/IR-A signaling pathway. nih.govnih.gov Resistant cells exhibit enhanced IGF-2 production, which then activates IR-A homodimers or IGF-1R/IR-A hybrid receptors. nih.govnih.gov This compensatory activation maintains downstream signaling through critical pro-survival pathways like PI3K/AKT and MAPK/ERK, thereby circumventing the therapeutic blockade of IGF-1R. nih.gov Studies in cholangiocarcinoma have also shown that resistant cells enhance IGF-2 expression, which sustains signaling through both IR and IGF-1R. aacrjournals.org

Furthermore, the bioavailability of IGF ligands is modulated by a family of six high-affinity IGF binding proteins (IGFBPs). mdpi.com Overexpression of certain IGFBPs, such as IGFBP-3 and IGFBP-6, has been correlated with resistance to IGF signaling inhibition in sarcoma cell lines. cancernetwork.com While rising levels of IGFBPs have been observed in patients receiving IGF-1R inhibitors, it is still under investigation whether this is a definitive resistance mechanism or a pharmacodynamic response. cancernetwork.com

Post-Translational Modifications and Protein Stability

Resistance to IGF-1R and Src-targeted therapies can arise from post-translational modifications that enhance the stability of these key signaling proteins. Cancer cells can reprogram their cellular machinery to reduce the turnover of IGF-1R and Src, leading to their accumulation and sustained activity even in the presence of inhibitors. researchgate.net

Research in non-small cell lung cancer (NSCLC) has shown that treatment with an IGF-1R tyrosine kinase inhibitor (TKI) can, paradoxically, lead to the stabilization of both IGF-1R and Src proteins. researchgate.netnih.gov This stabilization results in an enhanced reciprocal co-activation loop where Src can phosphorylate and activate IGF-1R, and vice-versa, thereby maintaining downstream signaling and promoting drug resistance. researchgate.netresearchgate.netnih.gov This effect is not necessarily due to increased gene transcription but rather to a decreased rate of protein degradation. researchgate.net Studies using cycloheximide (B1669411) to block new protein synthesis have demonstrated that the half-life of both IGF-1R and Src proteins is significantly increased in cells chronically treated with an IGF-1R inhibitor. researchgate.netnih.gov This increased stability ensures that even a therapeutically inhibited receptor population remains large enough to generate a potent survival signal, often through alternative activation of Src. researchgate.net

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are essential for tumor growth and survival. Both IGF-1R and the non-receptor tyrosine kinase Src are well-established Hsp90 client proteins. aacrjournals.orgspandidos-publications.commdpi.compnas.org The development of resistance to targeted therapies is often associated with an increased reliance on Hsp90 to maintain the stability and function of oncoproteins that drive escape pathways.

Increased expression of Hsp90 has been observed in various drug-resistant cancer cell lines, where it promotes survival by stabilizing client proteins like EGFR, IGF-1R, and Src. nih.govmdpi.com The chaperone function of Hsp90 prevents the degradation of these proteins, thereby sustaining their signaling output. nih.govresearchgate.net For instance, in models of acquired resistance to 5-fluorouracil, an increased half-life of IGF-1R and Src was linked to enhanced Hsp90 function. nih.gov

Consequently, inhibiting Hsp90 has emerged as a strategy to overcome resistance. Hsp90 inhibitors, such as 17-DMAG and XL888, can simultaneously target multiple resistance pathways by promoting the degradation of numerous Hsp90 client proteins. nih.govaacrjournals.org By destabilizing IGF-1R and Src, Hsp90 inhibitors can abrogate the signaling pathways that confer resistance to other targeted agents, such as BRAF inhibitors in melanoma. aacrjournals.orgaacrjournals.org This approach effectively dismantles the cellular machinery that cancer cells use to adapt and survive therapeutic insults. nih.govaacrjournals.org

Stabilization of IGF-1R and Src Proteins

Altered Subcellular Localization and Signaling Output

Beyond its canonical role as a cell-surface receptor, IGF-1R can undergo translocation to the cell nucleus, a process that represents a significant mechanism for altering signaling output and driving therapy resistance. mdpi.commdpi.com This nuclear localization, which can be dependent or independent of ligand binding, is facilitated by processes such as clathrin-mediated endocytosis and modification by the Small Ubiquitin-like Modifier (SUMO). mdpi.comumich.edu

Once inside the nucleus, IGF-1R can function as a transcriptional regulator, directly binding to DNA enhancer regions and interacting with transcription factors to modulate gene expression. mdpi.commdpi.comd-nb.info A key finding is the association of nuclear IGF-1R with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are central mediators of the Wnt signaling pathway. embopress.orgoup.com This interaction allows nuclear IGF-1R to act as a co-activator, increasing the expression of Wnt target genes such as cyclin D1 and axin2, which are critical for cell cycle progression and proliferation. umich.eduembopress.org

The presence of nuclear IGF-1R has been linked to more aggressive tumor phenotypes and poor prognosis in several cancers. frontiersin.org Crucially, nuclear IGF-1R contributes to resistance against both chemotherapy and targeted therapies. mdpi.comd-nb.infofrontiersin.org For example, nuclear IGF-1R has been shown to confer resistance to EGFR inhibitors in lung cancer and has been associated with chemoresistance in sarcoma and colorectal cancer. mdpi.comfrontiersin.orgresearchgate.net The transcriptional activity of nuclear IGF-1R can promote cell survival and bypass the inhibitory effects of drugs that target the receptor at the cell surface. umich.edu

Role of MicroRNAs in Modulating Resistance Pathways

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. mdpi.com Dysregulation of miRNAs is a hallmark of cancer and plays a pivotal role in modulating resistance to targeted therapies by altering the expression of key components in signaling pathways, including the IGF-1R/Src axis. tandfonline.comresearchgate.net

Several miRNAs act as tumor suppressors by directly targeting IGF1R mRNA. A reduction in the levels of these miRNAs can lead to IGF-1R overexpression and consequent resistance to therapy. Conversely, restoring their expression can re-sensitize cancer cells to treatment. mdpi.commdpi.com For example, miR-122 has been shown to target IGF-1R, and its restoration in hepatocellular carcinoma cells sensitizes them to sorafenib (B1663141). mdpi.commdpi.com Similarly, miR-223 can overcome resistance to EGFR TKIs in NSCLC by targeting the IGF-1R/PI3K/Akt pathway. mdpi.commdpi.com Other tumor-suppressive miRNAs targeting the IGF-1R pathway include miR-145, miR-497, and miR-383. frontiersin.orgoup.comresearchgate.net

Conversely, some miRNAs can be oncogenic, promoting resistance by downregulating negative regulators of the IGF-1R pathway or by being part of a feedback loop that sustains signaling. The IGF-1R/Src/miR-30a/E-cadherin axis has been identified as a key regulatory pathway in nasopharyngeal carcinoma. frontiersin.org There is evidence of complex reciprocal regulation where the IGF-1R pathway can control the transcription of certain miRNAs, which in turn regulate the pathway itself, creating feedback loops that can be exploited by cancer cells to develop resistance. tandfonline.com

Table of Mentioned Compounds

Synergistic and Combination Therapeutic Approaches in Preclinical Research

Co-targeting with Other Receptor Tyrosine Kinase (RTK) Inhibitors

Crosstalk between IGF-1R and other RTKs is a well-documented mechanism of tumor cell survival and therapeutic resistance. aacrjournals.org When one receptor is inhibited, cancer cells can often compensate by upregulating signaling through an alternative RTK. This has provided a strong rationale for co-targeting IGF-1R/Src alongside other key RTKs like EGFR, HER2, and MET.

Preclinical evidence highlights a significant interplay between the IGF-1R and EGFR signaling pathways. nih.gov Resistance to EGFR inhibitors, such as cetuximab, has been linked to the activation of IGF-1R. researchgate.net In cetuximab-resistant head and neck squamous cell carcinoma (HNSCC) cells, an increased heterodimerization of EGFR and IGF-1R is observed. The inhibition of IGF-1R kinase activity with the specific inhibitor picropodophyllin (B173353) (PPP) was shown to reduce the phosphorylation of EGFR, suggesting that the IGF-1R/Src axis can directly influence EGFR activity and mediate resistance. researchgate.net

In models of esophageal squamous cell carcinoma (ESCC), where both EGFR and IGF-1R are often highly expressed, combination therapy has shown significant promise. nih.gov The use of EGFR inhibitors (gefitinib or lapatinib) combined with an IGF-1R inhibitor (linsitinib) resulted in synergistic inhibition of cancer cell proliferation, invasion, and migration. This enhanced effect was attributed to a more potent and comprehensive blockade of the activation of EGFR, HER2, and IGF-1R, as well as their downstream signaling molecules. nih.gov Furthermore, studies in colon cancer have identified Src as a key factor mediating the interaction between MET and EGFR, where IGF-1 can trigger ligand-independent activation of MET. nih.gov This underscores the central role of Src in integrating signals from multiple RTKs, making a combined IGF-1R/Src and EGFR blockade a rational strategy.

Table 1: Preclinical Studies of Combined IGF-1R/Src and EGFR Inhibition
Cancer ModelInhibitors UsedKey FindingsReference
Esophageal Squamous Cell Carcinoma (ESCC)Gefitinib (B1684475) (EGFRi), Lapatinib (EGFR/HER2i) + Linsitinib (B1684704) (IGF-1Ri)Synergistic inhibition of proliferation, migration, and invasion; enhanced blockade of EGFR, HER2, and IGF-1R activation. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC)Cetuximab (EGFRi) + Picropodophyllin (IGF-1Ri)Inhibition of IGF-1R reduced EGFR phosphorylation in cetuximab-resistant cells. researchgate.net
Colon CancerDasatinib (B193332) (SRCi) + MET inhibitorSrc was identified as a key mediator of interaction between MET and EGFR. Combined inhibition was more effective. nih.gov

Resistance to HER2-targeted therapies, such as trastuzumab, is a significant clinical challenge, and the IGF-1R/Src pathway has been identified as a key contributor. Src kinase activity is linked to trastuzumab resistance, and its activation can be induced by the overexpression of IGF-1R. In trastuzumab-resistant breast cancer cells, the formation of a heterotrimeric complex involving HER2, HER3, and IGF-1R enhances downstream signaling through both the PI3K/Akt and Src kinase pathways. aacrjournals.org

Co-targeting IGF-1R and HER2 has been shown to be effective in overcoming this resistance. The primary biological effect of this combination in preclinical models was a significant reduction in cellular invasion, a process mediated by both Src-focal adhesion kinase (FAK) and HER2-Forkhead box protein M1 (FoxM1) signaling. Furthermore, studies combining HER-family inhibitors with an IGF-1R inhibitor (NVP-AEW541) or a Src inhibitor (dasatinib) demonstrated synergistic growth inhibition in HER2-overexpressing breast cancer cell lines, including those resistant to HER2-targeted agents. This suggests that the dual blockade of IGF-1R and Src can restore sensitivity to HER2 inhibitors.

Table 2: Preclinical Studies of Combined IGF-1R/Src and HER2 Inhibition
Cancer ModelInhibitors UsedKey FindingsReference
Trastuzumab-Resistant Breast CancerTrastuzumab (HER2i) + IGF-1R antibodies or shRNAReduced cellular invasion by inhibiting Src-FAK and FoxM1 signaling.
HER2-Positive Breast CancerHER-family inhibitors + Dasatinib (SRCi) or NVP-AEW541 (IGF-1Ri)Synergistic growth inhibition, particularly in resistant cell lines.
Trastuzumab-Resistant Breast CancerSpecific knockdown of erbB3 or IGF-1RIGF-1R-initiated Src activation contributes to trastuzumab resistance.

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in processes like cell survival, growth, and metastasis. nih.gov Crosstalk between MET and other RTKs, including IGF-1R, can promote tumor progression and resistance. Preclinical research in colon cancer has demonstrated that Src is a pivotal factor mediating the interaction between MET and IGF-1R. nih.gov Notably, IGF-1 was shown to induce ligand-independent activation of MET, a process that could be blocked by a Src inhibitor. nih.gov

This finding provides a strong rationale for the dual inhibition of MET and Src. In colon cancer cell lines, including those with RAS mutations, a combined treatment with a MET inhibitor (PHA-665752) and a Src inhibitor (dasatinib) resulted in a significantly greater decrease in cell viability and a corresponding increase in apoptosis compared to either agent alone. nih.gov The combination therapy effectively suppressed both ligand-dependent and ligand-independent activation of MET and Src, leading to a more profound inhibition of downstream oncogenic signaling. nih.gov

HER2 Inhibitors

Integration with PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is one of the primary downstream cascades activated by IGF-1R signaling and is fundamental to cell proliferation and survival. Therefore, combining IGF-1R/Src inhibition with direct inhibitors of this pathway is a logical strategy to achieve a more complete and potent blockade of oncogenic signaling.

While inhibiting IGF-1R or Src alone can partially reduce the activity of the downstream effector Akt, a dual blockade has been shown to be far more effective. aacrjournals.org In preclinical models of prostate cancer, treatment with either a Src inhibitor (dasatinib) or an IGF-1R/Insulin (B600854) Receptor inhibitor (BMS-754807) alone only partially suppressed the phosphorylation of Akt. However, the combination of both inhibitors led to an almost complete abrogation of Akt phosphorylation. aacrjournals.org This robust inhibition of Akt is considered a primary mechanism for the enhanced anti-tumor effects observed with the combination, including decreased cell survival and more potent inhibition of tumor growth in vivo. aacrjournals.org These findings highlight that IGF-1R and Src have both overlapping and independent roles in activating the Akt pathway, and that dual inhibition is necessary for a comprehensive shutdown of this critical survival signal. aacrjournals.org

A significant challenge in targeted cancer therapy is the presence of feedback loops that can reactivate oncogenic pathways and lead to resistance. plos.org Inhibition of a single node in a pathway can often relieve negative feedback mechanisms, resulting in the compensatory upregulation of the same or alternative survival signals. For instance, preclinical studies have shown that inhibiting the mTOR component of the PI3K pathway can lead to a feedback activation of Akt via increased IRS-1 expression, a key adaptor protein for IGF-1R. plos.org This reactivation can limit the efficacy of mTOR inhibitors. Combining an mTOR inhibitor with an IGF-1R inhibitor can prevent this feedback-induced Akt activation, thus sensitizing tumor cells to treatment. plos.org

Similarly, a compensatory upregulation of survival pathways has been observed following Src inhibition. In a study involving prostate cancer, treatment with the Src inhibitor dasatinib resulted in a compensatory increase in serum IGF-1 levels, indicating a feedback mechanism that could potentially be overcome by the dual inhibition of both Src and IGF-1R. By simultaneously blocking the initial receptor (IGF-1R), the downstream mediator (Src), and other pathway components like PI3K or mTOR, it is possible to prevent these feedback and crosstalk mechanisms, leading to a more durable therapeutic response. aacrjournals.org

Enhanced Akt Pathway Abrogation

Combined Approaches with Conventional Chemotherapy Agents

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway plays a crucial role in cell growth, proliferation, and survival, making it a key target in cancer therapy. nih.gov Preclinical studies have demonstrated that inhibiting IGF-1R can enhance the cytotoxic effects of conventional chemotherapy agents, offering a promising strategy to overcome drug resistance and improve treatment outcomes. nih.govd-nb.info The rationale behind this combination is that IGF-1R signaling can promote resistance to chemotherapy-induced apoptosis. nih.gov

In preclinical models of triple-negative breast cancer (TNBC), the dual IGF-1R/Insulin Receptor (INSR) inhibitor, BMS-754807, when used with chemotherapy, resulted in complete tumor regression in vivo. bioscientifica.com This effect was more significant than with either agent used alone. bioscientifica.com Similarly, in breast cancer cell lines, the combination of IGF-1R tyrosine kinase inhibitors (TKIs) with cisplatin (B142131) has been shown to potentiate the effects of the chemotherapy drug. oncotarget.com This sensitization to cisplatin is observed even in cells with varying levels of sensitivity to the TKI or cisplatin alone, suggesting a broad applicability of this combination. oncotarget.com For instance, in MCF-7 breast cancer cells, which have high IGF-1R expression, siRNA-mediated suppression of IGF-1R significantly increased their sensitivity to cisplatin. oncotarget.com

The potentiation of chemotherapy by IGF-1R inhibition is not limited to breast cancer. In ovarian and colon cancer cells, suppression of IGF-1R signaling has been shown to sensitize these cells to cisplatin. oncotarget.com Furthermore, in early-stage chemoresistant ovarian cancer, IGF-1R inhibition can potentiate the cytotoxic effects of chemotherapeutic agents. d-nb.info The mechanism often involves the induction of DNA damage response pathways. For example, IGF-1R kinase inhibition can lead to an accumulation of γ-H2AX and phosphorylated Chk1, indicating DNA damage, which can be synergistically enhanced with DNA damaging agents like cisplatin. oncotarget.com

Preclinical evidence also supports the combination of IGF-1R inhibitors with other chemotherapeutic agents. For example, the IGF-1R TKI PQIP, an analogue of OSI-906, showed enhanced antitumor effects when combined with gemcitabine (B846) in colorectal cancer models, although the sequence of drug administration was found to be critical. d-nb.infobioscientifica.com In another study, the dual inhibition of Src and IGF-1R pathways using dasatinib and BMS-754807, respectively, demonstrated enhanced antitumor effects in prostate cancer models compared to blocking either pathway alone. asco.org This was partly mediated by the near-complete abrogation of Akt phosphorylation. asco.org

Frequent use of combined chemotherapy and gefitinib in A549 lung cancer cells has been shown to induce IGF-1R activation, contributing to gefitinib resistance. spandidos-publications.com However, downregulating IGF-1R in these resistant cells restored drug sensitivity in vitro. spandidos-publications.com

These findings from various preclinical studies highlight the potential of combining IGF-1R/SRC-IN-1 with conventional chemotherapy to enhance anti-tumor efficacy and overcome resistance.

Table 1: Preclinical Studies of this compound in Combination with Chemotherapy

Cancer Type IGF-1R/SRC Inhibitor Chemotherapy Agent Key Findings Reference
Breast Cancer BMS-754807 (IGF-1R/INSR TKI) Chemotherapy Complete tumor regression in a TNBC in vivo model. bioscientifica.com
Breast Cancer IGF-1R TKI / siRNA Cisplatin Potentiated cytotoxic effects of cisplatin in a panel of breast cancer cell lines. oncotarget.com
Ovarian Cancer Picropodophyllin (IGF-1R inhibitor) Cisplatin, Paclitaxel Alleviated resistance to cisplatin and paclitaxel. bioscientifica.com
Colorectal Cancer PQIP (IGF-1R TKI) Gemcitabine Enhanced antitumor effects; sequence-dependent. d-nb.infobioscientifica.com
Prostate Cancer BMS-754807 (IGF-1R inhibitor) & Dasatinib (Src inhibitor) - Enhanced antitumor effects compared to single-agent blockade. asco.org

Combination with Radiation Therapy in Preclinical Models

The IGF-1R signaling pathway is implicated in the repair of DNA damage, a key mechanism by which radiation therapy kills cancer cells. d-nb.info Consequently, inhibiting IGF-1R has emerged as a promising strategy to enhance the efficacy of radiotherapy in various cancer types. d-nb.info Preclinical research has consistently shown that targeting IGF-1R can sensitize tumor cells to ionizing radiation (IR). d-nb.infobioscientifica.com

Inhibition of IGF-1R has been demonstrated to enhance radiosensitivity in several cancer models, including prostate, lung, breast, esophageal, and colon cancers, as well as oral squamous cell carcinoma, nasopharyngeal carcinoma, osteosarcoma, and pediatric high-grade glioma. bioscientifica.com The underlying mechanism often involves the impairment of DNA double-strand break repair mechanisms. oncotarget.com For instance, suppression of IGF-1R signaling can impair the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response. oncotarget.combioscientifica.com

In prostate cancer cell lines, IGF-1R inhibition, achieved through either small-molecule inhibitors or siRNA, sensitized the cells to IR by suppressing ATM kinase and reducing DNA damage repair. bioscientifica.com Similarly, in colon cancer cells, a non-functional IGF-1R or siRNA-mediated knockdown of IGF-1R led to reduced transcription of the DNA damage repair gene BRCA2, thereby sensitizing the tumor cells to IR. bioscientifica.com

The combination of IGF-1R inhibition with radiation can lead to synergistic antitumor effects. For example, in small cell lung cancer (SCLC) models, targeting IGF-1R increased the antitumor effects of DNA-damaging agents, including radiation. d-nb.info This suggests an opportunity to enhance the efficacy of standard radiotherapy regimens. d-nb.info

Furthermore, the expression level of IGF-1R has been correlated with post-radiotherapy cancer recurrence in prostate cancer patients, indicating that tumoral IGF-1R expression could serve as a predictor of radiotherapy sensitivity. bioscientifica.com This underscores the clinical relevance of the preclinical findings and supports the continued investigation of combined IGF-1R inhibition and radiation therapy.

Table 2: Preclinical Studies of this compound in Combination with Radiation Therapy

Cancer Type Method of IGF-1R Inhibition Key Findings Mechanism of Action Reference
Prostate Cancer Small-molecule inhibitors, siRNA Enhanced radiosensitivity. Suppression of ATM kinase, reduced DNA damage repair. bioscientifica.com
Colon Cancer Non-functional IGF-1R, siRNA Sensitization of tumor cells to IR. Reduced transcription of BRCA2. bioscientifica.com
Breast Cancer - IGF-1 induced radio-resistance, IGF-1R inhibition mediated radio-sensitivity. - bioscientifica.com
Lung Cancer - IGF-1 induced radio-resistance, IGF-1R inhibition mediated radio-sensitivity. - bioscientifica.com
Esophageal Cancer - IGF-1 induced radio-resistance, IGF-1R inhibition mediated radio-sensitivity. - bioscientifica.com

Role of Igf 1r/src Inhibition in Tumor Microenvironment and Cancer Stemness

Modulation of Extracellular Matrix (ECM) Interactions

The dynamic interplay between cancer cells and the surrounding extracellular matrix (ECM) is fundamental to tumor growth and invasion. IGF-1R and Src are key regulators of this interaction, primarily through their influence on integrin signaling and the dynamics of focal adhesion complexes.

Integrins, a family of transmembrane receptors, mediate cell-ECM adhesion and transduce signals from the extracellular environment into the cell. The IGF-1R and Src signaling pathways are intricately linked with integrin function.

Dynamic and cooperative signaling interactions between IGF-1R and integrins are essential for the growth, migration, and invasion of cancer cells. nih.gov For instance, in prostate cancer cells, α5β1 integrin signaling is highly interactive with IGF-1R signaling, and IGF-1R can associate with and enhance the stability of β1 integrin. nih.gov Conversely, upon stimulation with IGF-1, the interaction between IGF-1R and αv integrin is disrupted in colon cancer cells, which correlates with increased cell migration. nih.gov In vascular smooth muscle cells, IGF-1-stimulated migration and division require the cooperation of αvβ3 integrin. nih.gov

The activation of integrins can also transactivate IGF-1R through adaptor proteins. frontiersin.org Furthermore, IGF-1 can directly bind to both IGF-1R and integrins, forming a ternary complex that strengthens IGF-1R signaling. frontiersin.org This is supported by findings that a mutant form of IGF-1, unable to form this complex, can suppress IGF-1-mediated tumorigenesis. frontiersin.org Specifically, IGF-1 and IGF-2 have been shown to bind to integrins αvβ3 and α6β4, which is a requirement for inducing cell proliferation through IGF-1R. plos.org

Src family tyrosine kinases are also implicated in the crosstalk between IGF-1R and integrins. nih.gov The interaction between IGF-1R and integrin cell surface receptors can activate non-canonical signaling pathways involving Focal Adhesion Kinase (FAK) and Src kinases, promoting cellular motility and invasion. qeios.comresearchgate.net In head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC), the IGF-1/β3 integrin interaction can activate the Src/Akt pathway independently of cell-ECM interaction, contributing to resistance to anti-IGF-1R therapies. mdpi.com

Interacting MoleculesCancer TypeFunctional Outcome of Interaction
IGF-1R and α5β1 integrinProstate CancerEnhanced stability of β1 integrin, interactive signaling. nih.gov
IGF-1R and αv integrinColon CancerDisruption of interaction upon IGF-1 stimulation, increased cell migration. nih.gov
IGF-1R and αvβ3 integrinVascular Smooth Muscle CellsRequired for IGF-1-stimulated migration and division. nih.gov
IGF-1, IGF-1R, and IntegrinsGeneralFormation of a ternary complex strengthening IGF-1R signaling. frontiersin.org
IGF-1R and β3 integrinHNSCC, NSCLCActivation of Src/Akt pathway, resistance to anti-IGF-1R therapy. mdpi.com
IGF-1R, Integrins, FAK, SrcGeneralActivation of non-canonical pathways, enhanced motility and invasion. qeios.comresearchgate.net

Focal adhesions are large, dynamic protein complexes that mechanically link the actin cytoskeleton of a cell to the ECM. The assembly and disassembly of these structures are critical for cell migration. IGF-1R and Src play pivotal roles in regulating these dynamics.

Activated IGF-1R can be found at focal adhesions, where it can be recruited into a signaling complex with β1 integrin, FAK, and the scaffolding protein RACK1. nih.gov This complex is crucial for IGF-1-responsive signaling, involving key components like IRS-1, IRS-2, Shc, and Src, which regulate the Erk signaling cascade. nih.gov The assembly and disassembly of focal adhesions, necessary for cell migration, involve the coordinated activation of FAK, Src, and Rho GTPases. nih.gov

The interaction between IGF-1R and FAK is significant, as FAK activation is required for IGF-1R-mediated regulation of migration and invasion in mesenchymal triple-negative breast cancer (TNBC) cells. oncotarget.com FAK's N-terminal FERM domain binds directly to IGF-1R, leading to the activation of downstream signaling pathways. frontiersin.org Inhibition of the FAK-IGF1R interaction can induce apoptosis and inhibit tumor growth. frontiersin.org

Furthermore, Src is a key mediator of migration induced by IGF-1. spandidos-publications.com In breast cancer cells, IGF-1 stimulation leads to the Src-dependent tyrosine phosphorylation of cortactin, an actin-binding protein. spandidos-publications.com This activated cortactin then localizes to the plasma membrane at focal adhesions, contributing to the reorganization of the actin cytoskeleton and cell migration. spandidos-publications.comspandidos-publications.com The activation of FAK by integrins also leads to the activation of signaling mechanisms, including Src, that promote tumorigenesis. oncotarget.com

Integrin Signaling Interplay

Impact on Cell-Cell Adhesion and Epithelial-Mesenchymal Transition (EMT)

The transition from a stationary epithelial phenotype to a migratory mesenchymal phenotype, known as EMT, is a critical process in cancer invasion and metastasis. This transition involves the loss of cell-cell adhesion, primarily through the downregulation of E-cadherin. The IGF-1R/Src signaling axis is a key driver of EMT.

IGF-1 can induce EMT in various cancer types, including nasopharyngeal, breast, prostate, gastric, and lung cancers. oncotarget.comnih.govnih.gov This process is often characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin. qeios.comd-nb.info

In nasopharyngeal carcinoma cells, IGF-I has been shown to induce EMT and enhance migration ability through an IGF-1R-Src-microRNA-30a-E-cadherin pathway. nih.gov Inhibition of either Src or miR-30a can reverse the IGF-I-induced EMT. nih.gov Similarly, in breast cancer, IGF-1R signaling increases the invasive potential of cells, in part by promoting EMT. qeios.comoncotarget.com

The role of IGF-1R in cell-cell adhesion can be context-dependent. In some instances, IGF-1R can be found associated with E-cadherin in cell-cell adhesion complexes, and IGF-1 can stimulate cell-cell adhesion. nih.gov However, in other contexts, activation of IGF-1R disrupts these cell-cell contacts, leading to the redistribution of E-cadherin and β-catenin, which is permissive to EMT and cell migration. nih.gov The interplay with integrin signaling is also crucial here, as integrin engagement with the ECM is associated with the dissolution of cell-cell junctions. nih.gov

Src kinase also plays a direct role in modulating E-cadherin dynamics, further contributing to the EMT process. frontiersin.org The activation of Src, downstream of IGF-1R, can therefore contribute to the loss of epithelial characteristics and the acquisition of an invasive phenotype.

Cancer TypeKey Molecules/PathwaysEffect of IGF-1R/Src Activation
Nasopharyngeal CarcinomaIGF-1R-Src-miR-30a-E-cadherinInduces EMT, enhances migration. nih.gov
Breast CancerIGF-1R/FAK, Src-FAK, FoxM1Promotes EMT, increases invasion. qeios.comoncotarget.comnih.gov
Prostate CancerZEB1Upregulation of ZEB1, drives EMT. nih.gov
Gastric CancerAkt and ERK pathwaysPartially involved in IGF-I-induced EMT. nih.gov
GeneralE-cadherin, N-cadherin, vimentinDownregulation of E-cadherin, upregulation of mesenchymal markers. qeios.comd-nb.info

Influence on Cancer-Associated Fibroblasts (CAFs) and Soluble Factors

The tumor microenvironment is a complex ecosystem composed of various cell types, including cancer-associated fibroblasts (CAFs), which play a critical role in promoting tumor progression. CAFs interact with cancer cells through paracrine signaling, involving the secretion of growth factors and other soluble molecules.

CAFs are a significant source of IGF-1 and IGF-2 within the tumor microenvironment. mdpi.com They secrete high levels of these ligands, which in turn promote the growth, migration, invasion, and drug resistance of cancer cells that express IGF-1R. mdpi.com For instance, in triple-negative breast cancer, elevated stromal IGF-1 has been linked to the selection of clones with high Src activity and the formation of bone metastases. oncotarget.com

The crosstalk between cancer cells and CAFs can be a two-way street. Conditioned media from tumor cells can stimulate the expression of IGF-1 in fibroblasts. oncotarget.com In pancreatic cancer, hypoxic conditions can induce IGF-1 expression in CAFs and IGF-1R expression in cancer cells, promoting cell mobility. frontiersin.org

Furthermore, CAFs can influence the response to therapy. In some contexts, CAFs are linked to drug resistance. nih.gov However, they can also secrete factors that sensitize cancer cells to drugs. For example, some CAFs secrete lower levels of IGF-1 and IGF-2 but higher levels of IGF-binding proteins (IGFBPs), such as IGFBP5 and IGFBP6. nih.gov These IGFBPs can attenuate IGF-1/2 signaling and decrease FAK signaling, leading to drug sensitization. nih.gov This highlights the context-dependent role of CAFs and the complex interplay of soluble factors they secrete.

Regulation of Cancer Stem Cell (CSC) Properties

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their ability to self-renew and differentiate, driving tumor initiation, metastasis, and recurrence. researchgate.netnih.gov The IGF-1R/Src signaling pathway plays a crucial role in maintaining the "stemness" of these cells.

IGF-1R signaling is instrumental in regulating the expression of key pluripotency and stemness markers. In lung adenocarcinoma, IGF-1R expression is highly associated with the CSC markers CD133 and ALDH1A1. nih.gov Mechanistically, the IGF-1/IGF-1R axis can activate the PI3K/AKT/GSK3β/β-catenin pathway, leading to the induction of OCT4 expression. nih.gov OCT4 can then form a complex with β-catenin to promote the expression of NANOG, another critical pluripotency gene. nih.gov The colocalization of IGF-1R, β-catenin, and OCT4 in patient tissues has been correlated with poor prognosis. nih.gov

In non-small-cell lung cancer (NSCLC), an IGF-1R/Tescalcin/c-Src complex has been shown to mediate the STAT3 pathway to induce the expression of ALDH1, another key CSC marker, thereby preserving CSC features. frontiersin.orgnih.gov

The influence of IGF-1R on stemness is also observed in other cancer types. In liver cancer, IGF-1R is highly expressed in tumors and positively correlated with stemness markers. researchgate.net Inhibition of IGF-1R can effectively eliminate liver CSCs and inhibit tumor growth and metastasis. researchgate.net Similarly, in breast and colorectal cancer, IGF-1R signaling has been demonstrated to regulate cancer stemness. nih.gov

Cancer TypeKey MarkersSignaling PathwayOutcome
Lung AdenocarcinomaCD133, ALDH1A1, OCT4, NANOGPI3K/AKT/GSK3β/β-cateninPromotes tumorigenesis and CSC properties. nih.gov
Non-Small-Cell Lung Cancer (NSCLC)ALDH1IGF-1R/Tescalcin/c-Src/STAT3Preserves CSC features. frontiersin.orgnih.gov
Liver CancerCD133+, CD90+Not specifiedExpansion of CSC populations, increased self-renewal. researchgate.net
Mesenchymal Stem CellsOCT4, NANOG, SOX2bFGF/IGF/IGF-1RMaintenance of multipotency. nih.gov

Effects on Migration and Invasion of CSCs

The migration and invasion of cancer stem cells (CSCs) are fundamental processes in metastasis, the primary cause of cancer-related mortality. The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the proto-oncogene tyrosine-protein kinase Src form a critical signaling nexus that promotes these malignant phenotypes. Inhibition of the IGF-1R/Src pathway has emerged as a key strategy to disrupt the migratory and invasive capabilities of CSCs.

IGF-1R signaling is a known driver of cell motility and invasion in various cancers. frontiersin.org Upon activation by its ligand, IGF-1, the receptor triggers downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, which are essential for the cytoskeletal rearrangements required for cell movement. mdpi.com The cooperation between IGF-1R and integrins, which are cell adhesion molecules, is crucial for cell migration. nih.gov Specifically, activated IGF-1R is often located at focal adhesions, where it can stabilize β1 integrin and participate in signaling complexes that promote an invasive phenotype associated with the epithelial-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness. IGF-1 signaling can induce the transcription of key EMT drivers such as Snail and Zeb. nih.gov

The tyrosine kinase Src plays a pivotal role in mediating the motogenic signals from growth factor receptors, including IGF-1R. spandidos-publications.com Studies in breast cancer cells have shown that Src is essential for the migration promoted by IGF-1. spandidos-publications.com The activation of the IGF-1R/Src pathway leads to the reorganization of the actin cytoskeleton into structures like lamellipodia and membrane ruffles, which are necessary for cell movement. spandidos-publications.com This signaling cascade also involves the tyrosine phosphorylation of the actin-binding protein cortactin, which then localizes to focal adhesions, further facilitating cell migration. spandidos-publications.com

Dual inhibition of both IGF-1R and Src has shown enhanced anti-migratory effects compared to blocking either pathway alone. In preclinical models of prostate cancer, for instance, Src inhibition using the small molecule inhibitor dasatinib (B193332) was found to decrease the migration of cancer cells in wound-healing and Boyden chamber assays. asco.org When combined with an IGF-1R inhibitor like BMS-754807, the anti-tumor effects, including the reduction of migration and invasion, were significantly enhanced. asco.orgresearchgate.net This suggests that both pathways contribute, sometimes in a complementary manner, to the invasive potential of cancer cells. asco.org The combined blockade more effectively abrogates downstream signaling, such as the phosphorylation of Akt, a key protein in cell survival and motility. asco.orgresearchgate.net

The table below summarizes research findings on the effects of IGF-1R and Src inhibition on cancer cell migration.

Cancer TypeCell Line(s)Inhibitor(s)Key Findings on Migration/Invasion
Prostate CancerPC3, LNCaPDasatinib (Src inhibitor), BMS-754807 (IGF-1R inhibitor)Src inhibition decreased cell migration. Dual inhibition of Src and IGF-1R provided enhanced anti-tumor effects compared to single-agent blockade. asco.org
Breast CancerMDA-MB-231, MCF7IGF-1R knockdown, Src inhibitorIGF-1 and EGF-induced migration is dependent on Src. Inhibition of Src or IGF-1R reduces cell migration and actin cytoskeleton reorganization. spandidos-publications.com
Breast CancerGeneral-IGF-1R signaling is a driver of migration and invasion, often linked to EMT. frontiersin.org
Various CancersGeneral-IGF-1R and integrin signaling cooperate to promote invasiveness. nih.gov

Contribution to Drug Resistance in CSCs

Cancer stem cells are intrinsically linked to therapeutic resistance, leading to tumor recurrence. The IGF-1R/Src signaling axis plays a significant role in mediating this resistance. Dysregulation of IGF-1R signaling can activate cancer stemness programs that lead to refractoriness to treatments like tyrosine kinase inhibitors (TKIs). mdpi.com

Overexpression and over-activation of IGF-1R are frequently observed in drug-resistant cancer cells. nih.gov This activation can be triggered by multiple mechanisms, including the effects of the Src oncogene on IGF-1R. nih.gov The activated IGF-1R pathway promotes cell proliferation and survival, counteracting the cytotoxic effects of chemotherapy. nih.gov This is often mediated through the PI3K/Akt and Ras/MAPK signaling cascades, which prevent apoptosis. nih.govmdpi.com In non-small-cell lung cancer (NSCLC), an IGF-1R/Tescalcin/c-Src complex has been shown to mediate the STAT3 pathway to induce ALDH1 expression, a marker associated with CSC features and drug resistance. nih.gov

The tumor microenvironment can also contribute to IGF-1R-mediated drug resistance. For example, cancer-associated fibroblasts (CAFs) can secrete IGF-2, which activates IGF-1R signaling in cancer cells, inducing the expression of the stemness factor Nanog and contributing to drug resistance. mdpi.com

Inhibition of the IGF-1R/Src pathway has been shown to re-sensitize resistant cancer cells to various therapies. For instance, in hepatocellular carcinoma models resistant to the TKI sorafenib (B1663141), IGF-1R is continuously activated. nih.gov Knockdown of IGF-1R in these resistant cells restored their sensitivity to sorafenib. nih.gov Similarly, the IGF-1R inhibitor linsitinib (B1684704) restored sensitivity to cisplatin (B142131) in ovarian clear cell carcinoma cells by inhibiting the IGF-1R/AKT pathway. frontiersin.org The combination of the TKI regorafenib (B1684635) with IGF-1R antagonists successfully overcame drug resistance in colorectal cancer stem-like cells. frontiersin.org

The role of IGF-1R in drug resistance is also linked to its ability to promote the expression of ATP-binding cassette (ABC) transporters, which efflux chemotherapeutic drugs from the cell, reducing their efficacy. bioscientifica.com GH/IGF-1 signaling can drive the expression of transporters like ABCG2, inducing CSC properties and chemoresistance in liver and colorectal cancer cells. bioscientifica.com

The following table details research findings on the role of IGF-1R inhibition in overcoming drug resistance.

Cancer TypeCell/Model TypeTherapeutic AgentIGF-1R/Src Inhibitor/StrategyKey Findings on Drug Resistance
Colorectal CancerResistant colon cancer stem-like cells, mouse modelsRegorafenibLinsitinib (IGF-1R inhibitor), AspirinCombination therapy abrogated tumor resistance to regorafenib and restored apoptosis in CSC-like cells. frontiersin.org
Ovarian Clear Cell CarcinomaOCCC cellsCisplatinLinsitinib (IGF-1R inhibitor)Linsitinib restored sensitivity to cisplatin by silencing the IGF-1R/AKT pathway. frontiersin.org
Hepatocellular CarcinomaSorafenib-resistant HCC cellsSorafenibIGF-1R knockdownIGF-1R knockdown increased sorafenib sensitivity, while IGF-1R inhibition in naive cells limited the emergence of resistant cells. nih.gov
Non-Small Cell Lung CancerNSCLC cell linesOsimertinib (B560133)-Resistance to osimertinib is mediated by IGF-1R signaling activated by IGF-2. frontiersin.org
Ovarian CancerPrimary tumorsPlatinum-taxolPicropodophyllin (B173353) (IGF-1R inhibitor)Upregulation of IGF-1R was observed with diminishing response to treatment; early intervention with an IGF-1R inhibitor alleviated resistance. bioscientifica.com

Advanced Concepts in Igf 1r and Src Signaling Research

Nuclear IGF-1R: Function as a Transcriptional Regulator

Beyond its well-established role as a cell-surface receptor tyrosine kinase, the insulin-like growth factor-1 receptor (IGF-1R) exhibits non-canonical functions within the cell nucleus. mdpi.com Evidence accumulated over recent years indicates that IGF-1R can translocate to the nucleus in both normal and cancerous cells, where it acts as a transcriptional regulator, adding a significant layer of complexity to our understanding of its signaling pathways. mdpi.comresearchgate.net This nuclear localization is an active process, often mediated by post-translational modifications like SUMOylation and facilitated by cellular transport machinery such as importin-β. mdpi.comresearchgate.net Once inside the nucleus, IGF-1R can directly bind to DNA and interact with other transcription factors and chromatin remodeling proteins to modulate the expression of specific target genes. nih.govresearchgate.net This function is distinct from its classical role in activating cytoplasmic signaling cascades like the PI3K-AKT and MAPK pathways. frontiersin.org The transcriptional activities of nuclear IGF-1R have been implicated in critical cellular processes, including cell proliferation, survival, and the development of resistance to cancer therapies. researchgate.netfrontiersin.org

DNA Binding and Gene Promoter Interaction

Nuclear IGF-1R functions as a transcriptional regulator by directly associating with chromatin and influencing gene expression. nih.gov Studies using Chromatin Immunoprecipitation sequencing (ChIP-seq) have identified specific IGF-1R binding sites on the genome, often located near the transcription start sites of target genes. nih.gov In prostate cancer cells, for example, nuclear IGF-1R binds to the promoters of genes such as JUN and FAM21, which are involved in tumor cell survival and migration. nih.gov This binding leads to the recruitment of RNA polymerase II (RNAPol2), the enzyme responsible for transcription, thereby upregulating gene expression. nih.gov

Furthermore, nuclear IGF-1R can interact with other key transcription factors to co-regulate gene expression. A notable example is its interaction with the LEF-1/TCF (Lymphoid Enhancer-binding Factor 1/T-Cell Factor) family of transcription factors, which are central to the Wnt/β-catenin signaling pathway. mdpi.comoup.com By binding to LEF-1, nuclear IGF-1R can act as a coactivator, enhancing the transcription of Wnt target genes like cyclin D1 and axin 2, which are crucial for cell proliferation. mdpi.comfrontiersin.orgresearchgate.net Nuclear IGF-1R can also autoregulate its own gene expression by binding to its cognate gene promoter, creating a feedback loop that may sustain its own signaling. mdpi.comfrontiersin.org

Gene TargetInteracting FactorsCellular ContextFunctional Outcome
IGF1RLEF-1/TCFBreast Cancer CellsAutoregulation of its own expression. mdpi.comfrontiersin.org
Cyclin D1LEF-1/TCFVarious Cancer CellsEnhanced gene activation, cell cycle progression. mdpi.comfrontiersin.orgresearchgate.net
JUNRNA Polymerase IIProstate Cancer CellsUpregulation of expression, tumor cell survival. nih.gov
FAM21RNA Polymerase IIProstate Cancer CellsUpregulation of expression, IGF-induced migration. nih.gov
SNAI2Histone H3, Brg1HeLa CellsActivation of promoter, involved in EMT. researchgate.netfrontiersin.org
Axin 2LEF-1/TCFVarious Cancer CellsUpregulation of gene expression. frontiersin.orgresearchgate.net

Regulation of Cell Cycle and Apoptosis from Nuclear Compartments

The transcriptional activity of nuclear IGF-1R directly impacts the machinery controlling cell cycle progression and apoptosis. By promoting the expression of key cell cycle regulators, nuclear IGF-1R can drive cells from the G1 into the S phase, fostering proliferation. umich.edu A primary mechanism for this is the upregulation of cyclin D1, a protein essential for the G1/S transition. mdpi.comresearchgate.net The SUMOylated form of nuclear IGF-1R has been shown to bind to the cyclin D1 promoter, leading to increased gene activation and cell proliferation. mdpi.comumich.edu

Concurrently, nuclear IGF-1R plays a significant anti-apoptotic role, contributing to cancer cell survival by disrupting both p53-dependent and p53-independent cell death pathways. umich.edu The tumor suppressor protein p53 can halt the cell cycle or induce apoptosis in response to cellular stress. frontiersin.org Research indicates that wild-type p53 negatively regulates the IGF1R gene. frontiersin.org Nuclear IGF-1R can counteract these protective mechanisms; for instance, in lung adenocarcinoma, it has been shown to prevent apoptosis induced by the EGFR inhibitor gefitinib (B1684475). mdpi.com Additionally, nuclear IGF-1R can phosphorylate Proliferating Cell Nuclear Antigen (PCNA), a key factor in the DNA damage tolerance pathway, further contributing to cell survival under stress. mdpi.com

Process RegulatedMechanismKey Molecules InvolvedCellular Outcome
Cell Cycle ProgressionUpregulation of G1/S phase genesCyclin D1, LEF-1/TCFPromotes G1 to S phase transition, increases proliferation. mdpi.comresearchgate.netumich.edu
Apoptosis InhibitionDisruption of p53-dependent and independent pathwaysp53, PCNAPrevents programmed cell death, enhances survival. mdpi.comumich.edufrontiersin.org
DNA Damage ResponsePhosphorylation of DNA repair proteinsPCNAContributes to DNA damage tolerance. mdpi.com

Role in Therapy Resistance

The nuclear localization of IGF-1R is increasingly recognized as a significant mechanism of resistance to various cancer therapies. researchgate.netimrpress.com High levels of nuclear IGF-1R have been correlated with poor survival and resistance to both chemotherapy and targeted therapies in several cancers, including colorectal and lung cancer. mdpi.comfrontiersin.org For example, chemo-resistant colon cancer cell lines exhibit higher concentrations of nuclear IGF-1R. mdpi.com The presence of nuclear IGF-1R can confer resistance to EGFR-targeted therapies, such as gefitinib, by preventing the induction of apoptosis. mdpi.com

The development of resistance can be an adaptive response to treatment. Some studies show that IGF-1R blocking antibodies can paradoxically enhance the translocation of IGF-1R to the nucleus, contributing to drug resistance. mdpi.com This suggests that while therapies target canonical, cell-surface-initiated signaling, cancer cells can exploit the non-canonical nuclear function of IGF-1R to survive. Targeting the nuclear transport of IGF-1R or its activity within the nucleus may represent a novel approach to overcoming resistance. mdpi.comfrontiersin.org The dual inhibition of IGF-1R and other signaling molecules like Src is also being explored as a strategy to combat this resistance. nih.govthno.org

Cancer TypeTherapyRole of Nuclear IGF-1ROutcome
Metastatic Colorectal CancerChemotherapy, Targeted TherapyHigher nuclear concentrations in resistant cellsPoor survival, therapy resistance. mdpi.comfrontiersin.orgd-nb.info
Lung AdenocarcinomaEGFR inhibitors (e.g., Gefitinib)Prevents drug-induced apoptosisResistance to EGFR-directed therapy. mdpi.com
Various CancersIGF-1R blocking antibodies (e.g., Ganitumab)Enhanced nuclear translocation upon treatmentDevelopment of resistance. mdpi.com
Non-Small-Cell Lung CancerGeneralSrc activation confers resistance to anti-IGF1R therapiesNeed for dual IGF1R/Src inhibitors. nih.gov

Role of IGF-1R in Cellular Adhesion Complexes Beyond Integrins

While the interplay between IGF-1R and integrins is well-documented, the receptor's function extends to other critical adhesion complexes, profoundly influencing cell-cell and cell-matrix interactions. These interactions are fundamental to tissue architecture, cell migration, and the epithelial-mesenchymal transition (EMT).

E-cadherin and Cell-Cell Junctions

IGF-1R is physically and functionally associated with E-cadherin, a cornerstone of adherens junctions that mediate stable cell-cell adhesion. nih.govbioscientifica.com In several cancer cell types, IGF-1R and E-cadherin are found in the same complex at cell-cell contacts. nih.govaacrjournals.org This interaction is context-dependent, capable of either strengthening or disrupting cell-cell adhesion. In some cases, IGF-1 can stimulate the IGF-1R/E-cadherin complex, enhancing cell-cell adhesion and reducing cell migration. nih.gov For example, in MCF-7 breast cancer cells, IGF-1R interacts with the scaffolding protein ZO-1 at E-cadherin complexes, reinforcing the junctions. nih.gov

Conversely, IGF-1R activation can also lead to the disruption of cell-cell contacts. nih.govresearchgate.net This process often involves the redistribution of E-cadherin and its associated protein, β-catenin, from the cell membrane to the cytoplasm, which promotes a more migratory and invasive phenotype. nih.govresearchgate.net The loss of E-cadherin has been shown to enhance the activation of the IGF-1R pathway, suggesting a reciprocal relationship where E-cadherin may sequester and repress IGF-1R signaling. aacrjournals.orgnih.gov

Cellular ContextEffect of IGF-1R/E-cadherin InteractionKey Molecular EventsFunctional Outcome
MCF-7 Breast Cancer CellsStrengthens cell-cell adhesionInteraction with and regulation of ZO-1Reduced migration, stable junctions. nih.gov
Normal Murine BlastocystsRequired for normal formationInteraction between active IGF-1R and E-cadherinProper embryonic development. nih.gov
Various Cancer CellsDisrupts cell-cell contactsRedistribution of E-cadherin and β-catenin from junctionsPromotes EMT and cell migration. nih.govresearchgate.net
E-cadherin-deficient Breast CancerEnhanced IGF-1R pathway activationIncreased IGF-1 binding and receptor phosphorylationIncreased sensitivity to IGF-1, promotes invasion. bioscientifica.comaacrjournals.orgnih.gov

Syndecan-1 (Sdc1) and Matrix Receptor Complexes

IGF-1R signaling is intricately coupled with Syndecan-1 (Sdc1), a cell-surface heparan sulfate (B86663) proteoglycan that functions as a coreceptor for both growth factors and matrix-binding integrins. aacrjournals.orgresearchgate.net Sdc1 acts as a scaffold, organizing IGF-1R and specific integrins (such as αvβ3 or αvβ5) into a ternary receptor complex. aacrjournals.orgnih.gov The formation of this complex is critical for ligand-independent activation of IGF-1R, particularly in tumor and endothelial cells. aacrjournals.orgresearchgate.net Clustering of the Sdc1-IGF1R-integrin complex, induced by matrix engagement, triggers IGF-1R autophosphorylation and subsequent downstream signaling, even without its ligand, IGF-1. aacrjournals.orgresearchgate.net

This Sdc1-mediated signaling has profound consequences for cell survival and motility. The activated IGF-1R within this complex suppresses apoptosis by inhibiting the pro-apoptotic kinase ASK1. aacrjournals.orgresearchgate.net Simultaneously, it promotes cell motility by triggering inside-out activation of the associated integrin. researchgate.net This signaling platform is highly prevalent in cancer cells, such as those in head and neck squamous cell carcinoma (HNSCC), and is largely absent in benign tissues. aacrjournals.org The dependence of tumor cells on this complex for survival makes it an attractive therapeutic target. aacrjournals.orgnih.gov

Complex ComponentRole in the ComplexDownstream Signaling EventCellular Consequence
Syndecan-1 (Sdc1)Organizes/scaffolds the complexBinds IGF-1R and integrinsFormation of the ternary receptor complex. aacrjournals.orgnih.gov
IGF-1RSignaling kinaseLigand-independent autophosphorylation upon clusteringSuppression of ASK1, activation of integrin. aacrjournals.orgresearchgate.net
αvβ3 or αvβ5 IntegrinAdhesion receptorInside-out activation via talinCell motility and invasion. researchgate.net
ASK1Pro-apoptotic kinasePhosphorylation and suppression by activated IGF-1RInhibition of apoptosis, enhanced cell survival. aacrjournals.orgresearchgate.net

Cross-Talk with Other Growth Factor Receptors and Signaling Hubs

The function of IGF-1R and Src is not isolated; it is deeply integrated with a host of other receptors and intracellular signaling molecules. The dual-specificity compound, IGF-1R/SRC-IN-1, which inhibits the kinase activity of both IGF-1R (with a reported IC50 value of 63 μM) and Src, provides a method to probe the consequences of silencing these two key nodes simultaneously. medchemexpress.com

The IGF-1R shares significant structural and functional homology with the Insulin (B600854) Receptor (IR), particularly within their tyrosine kinase domains. bioscientifica.com This homology allows for a high degree of cross-talk. Both receptors can be activated by their respective ligands (IGF-1, IGF-2, and insulin), though with differing affinities. uniprot.orgnih.gov A crucial aspect of this interaction is the formation of hybrid receptors, which are heterodimers composed of an IGF-1R half-receptor and an IR half-receptor. bioscientifica.comnih.govgenecards.org

These hybrid receptors have unique signaling properties that differ from their homodimeric counterparts. bioscientifica.comoup.com For instance, some studies show that hybrid receptors bind IGF-1 with high affinity but are not significantly activated by insulin. uniprot.org The formation and activation of these hybrids can alter a cell's response to growth factors, often favoring mitogenic (growth-promoting) signals over metabolic ones, a process implicated in cancer progression. nih.govoup.com

The compound This compound is poised to significantly disrupt this cross-talk. By inhibiting the IGF-1R kinase domain, it would prevent the autophosphorylation necessary for the signaling activity of both IGF-1R homodimers and the IGF-1R component of hybrid receptors. Furthermore, since Src can phosphorylate and activate both IGF-1R and IR, the inhibitory action of this compound on Src would provide a secondary blockade on this signaling axis. plos.orgplos.org This dual inhibition would effectively silence signals emanating from both IGF-1R and hybrid receptors that are dependent on the kinase activity of these proteins.

Table 1: Receptor and Ligand Interactions in the IGF-1R/IR System

Receptor TypePrimary Ligand(s)Key Signaling OutcomePredicted Effect of this compound
IGF-1R Homodimer IGF-1, IGF-2Mitogenesis, SurvivalInhibition of kinase activity, blocking downstream signals
IR Homodimer InsulinMetabolism, MitogenesisIndirect modulation via Src inhibition
Hybrid Receptor (IGF-1R/IR) IGF-1, IGF-2MitogenesisInhibition of the IGF-1R kinase component, blocking signal transduction

Upon ligand binding and autophosphorylation, IGF-1R creates docking sites for various adaptor proteins and enzymes that contain Src Homology 2 (SH2) domains. nih.gov Among the most critical are Growth Factor Receptor-Bound 2 (GRB2) and the tyrosine phosphatase SHP2.

GRB2 is an adaptor protein that binds to phosphorylated tyrosine residues on activated IGF-1R or its substrate, Insulin Receptor Substrate (IRS). nih.govmolbiolcell.org This binding is a crucial step in activating the Ras-MAPK pathway, which is heavily involved in cell proliferation. uniprot.org

SHP2 is a protein tyrosine phosphatase that, despite its function, often plays a positive role in growth factor signaling. It is recruited to the IGF-1R signaling complex where it can modulate signals to the MAPK pathway. nih.govmolbiolcell.orgnih.gov The recruitment of SHP2 is essential for sustained MAPK activation in response to IGF-1. molbiolcell.org

The function of both GRB2 and SHP2 is entirely dependent on the initial tyrosine phosphorylation of the IGF-1R and its substrates. As a potent inhibitor of IGF-1R's kinase activity, This compound would directly prevent the formation of these phosphotyrosine docking sites. Consequently, the recruitment of GRB2 and SHP2 to the receptor complex would be blocked, leading to the abrogation of downstream signaling through the Ras-MAPK pathway. Additionally, since Src activity is often integrated into these larger signaling complexes and can influence their composition and stability, the simultaneous inhibition of Src by this compound would further ensure the disruption of these proliferative signals. nih.govresearchgate.net

The 14-3-3 proteins are a family of highly conserved scaffolding proteins that bind to specific phosphoserine/phosphothreonine motifs on target proteins, thereby regulating their activity, stability, or localization. mdpi.com Research has identified IGF-1R as a binding partner for 14-3-3 proteins. uniprot.orggenecards.org This interaction is mediated by the phosphorylation of serine residues located in the C-terminal tail of the IGF-1R. mdpi.comnih.gov Remarkably, evidence suggests that the IGF-1R itself possesses a dual-specificity kinase activity, capable of autophosphorylating not only its tyrosine residues but also these C-terminal serine residues, which then allows for 14-3-3 binding. nih.gov

The binding of 14-3-3 proteins to IGF-1R is believed to modulate its signaling output and has been implicated in both mitogenic and apoptotic pathways. mdpi.comnih.govfrontiersin.org By acting as a scaffold, 14-3-3 can influence the assembly of larger signaling complexes around the receptor.

The role of This compound in this context is multifaceted. While its primary documented activity is against tyrosine kinases, the intricate regulation of the IGF-1R suggests potential indirect effects. If the serine autophosphorylation of IGF-1R is dependent on its prior tyrosine kinase activation, then this compound would prevent the subsequent serine phosphorylation and thus block 14-3-3 binding. Furthermore, Src kinases are known to regulate serine/threonine kinases downstream. By inhibiting Src, this compound could disrupt the broader signaling network that facilitates the phosphorylation events necessary for 14-3-3 interactions.

The signaling activity of IGF-1R and Src is also tightly controlled by other phosphatases and kinases, including Protein Phosphatase 2A (PP2A) and the c-Abl tyrosine kinase.

PP2A is a major serine/threonine phosphatase that can act as a tumor suppressor. It has been identified as a component of signaling complexes associated with IGF-1R, particularly in the context of cell adhesion and integrin signaling. nih.govresearchgate.net In some scenarios, PP2A activity can negatively regulate IGF-1R signaling.

c-Abl is a non-receptor tyrosine kinase that cross-talks with the IGF-1R and Src pathways. In response to IGF-1, c-Abl can become activated and phosphorylate other signaling proteins. nih.govresearchgate.netnih.gov The scaffold protein RACK1 can coordinate a complex containing the IGF-1 receptor, PTPα, and c-Abl, indicating a direct link in this signaling network. nih.gov In cells where Src family kinases (SFKs) are present, SFK activity often dominates this regulation, but in their absence, c-Abl can take over. nih.gov

The dual inhibitor This compound would have a profound impact on this regulatory axis. Its inhibition of Src would directly block Src's dominant role in these signaling complexes. This could potentially alter the influence of c-Abl and PP2A on the pathway. By inhibiting IGF-1R, the compound prevents the initial signal that leads to the recruitment and activation of c-Abl. Therefore, this compound effectively dismantles the signaling scaffold, preventing the phosphorylation events mediated by both IGF-1R and Src that are necessary for the integrated function of this complex network. nih.govresearchgate.net

Future Directions in Dual Igf 1r/src Inhibitor Research

Identification of Predictive Biomarkers for Preclinical Responsiveness

A significant hurdle in the clinical application of IGF-1R inhibitors has been the lack of reliable biomarkers to predict which patients will respond to treatment. researchgate.netmdpi.com While preclinical studies have shown promise, clinical trial results have been largely disappointing in unselected patient populations. researchgate.netnih.gov This highlights a critical need to identify predictive biomarkers to guide patient stratification.

Future research will likely focus on a multi-omics approach to identify robust biomarkers. This could include:

Genomic and Proteomic Profiling: Analyzing tumor samples for IGF-1R pathway gene expression, mutations, and protein levels. asco.org For instance, high tumor IGF-1R expression may be a potential predictor of response. nih.gov Co-expression of IGF-1 and its binding protein IGFBP5 has also been observed in a significant portion of pancreatic tumors. asco.org

Circulating Biomarkers: Investigating the predictive value of circulating levels of IGFs and their binding proteins (IGFBPs). nih.gov For example, in pancreatic cancer, high circulating levels of IGF-1, IGF-2, or IGFBP-3, and low levels of IGFBP-2 have been linked to sensitivity to the IGF-1R antibody ganitumab. nih.gov

Functional Biomarkers: Assessing the activation status of downstream signaling molecules like Akt and ERK, which could indicate pathway dependency. cancernetwork.com However, the extensive crosstalk between signaling pathways means that activation of these pathways is not solely dependent on IGF-1R. cancernetwork.com

Receptor Variants: Investigating the role of insulin (B600854) receptor (InsR) variants, which can mediate resistance to IGF-1R antibodies. researchgate.net

Standardized assays for these potential biomarkers will be crucial for their clinical validation and implementation. nih.gov

Development of Novel Multitargeting Agents (e.g., LL6, LL28, PROTACs)

The development of single molecules that can simultaneously inhibit both IGF-1R and Src offers a promising therapeutic strategy. This approach can potentially overcome the enhanced toxicity and complex pharmacokinetics associated with combination therapies. nih.gov

Several novel multitargeting agents are under investigation:

LL6 and LL28: These are examples of small molecule inhibitors designed to dually target IGF-1R and Src. nih.govthno.org LL28, a 4-aminopyrazolo[3,4-d]pyrimidine-based inhibitor, has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) by inducing apoptosis and suppressing tumor growth with minimal toxicity. nih.govresearchgate.net LL6, a phenylpyrazolo[3,4-d]pyrimidine-based inhibitor, targets not only IGF-1R and Src but also AXL, another kinase implicated in drug resistance. thno.orgnih.gov LL6 has shown potent antitumor and antimetastatic effects in preclinical NSCLC models. nih.gov

PROTACs (Proteolysis Targeting Chimeras): This innovative approach utilizes heterobifunctional molecules to induce the degradation of target proteins rather than just inhibiting their activity. mdpi.com PROTACs designed to target both IGF-1R and Src have been synthesized. These molecules link a ligand for IGF-1R/Src to a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. mdpi.com Preclinical studies have shown that these dual-degrading PROTACs can inhibit the proliferation and migration of cancer cells. mdpi.com

CompoundTarget(s)Mechanism of ActionPreclinical FindingsReference
LL28IGF-1R, SrcDual inhibitorSuppressed activation of IGF-1R and Src, inhibited viability of NSCLC cell lines by inducing apoptosis, suppressed tumor growth in xenograft models. nih.govresearchgate.net
LL6IGF-1R, Src, AXLMultitarget inhibitorInduced apoptosis, suppressed viability and colony-forming capacities of NSCLC cell lines, suppressed migration of NSCLC cells, suppressed tumor growth and metastasis in in vivo models. thno.orgnih.gov
PROTACsIGF-1R, SrcTargeted protein degradationInhibited proliferation and migration of cancer cells. mdpi.com

Investigation of Resistance Mechanisms for Next-Generation Inhibitors

Despite the promise of dual IGF-1R/Src inhibitors, the development of resistance remains a significant challenge. nih.govmdpi.com Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective treatment strategies.

Potential mechanisms of resistance include:

Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of IGF-1R and Src. nih.govmdpi.com This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, and AXL. nih.govthno.org

Receptor Heterodimerization: Heterodimerization between IGF-1R and other receptors, such as the epidermal growth factor receptor (EGFR), can lead to resistance to single-agent therapies. nih.gov

Intrinsic Independence: Some tumors may be inherently independent of the IGF-1R pathway for their growth and survival. mdpi.com

Upregulation of Downstream Effectors: Increased activity of downstream signaling molecules can also contribute to resistance. nih.gov In Ewing sarcoma cells resistant to the dual IGF-1R/IR inhibitor OSI-906, high levels of phosphorylated Src (p-Src) were observed. nih.gov

Future research will need to employ advanced techniques like proteomic and genomic analyses of resistant cell lines and patient samples to fully elucidate these resistance mechanisms. nih.gov This knowledge will be instrumental in designing novel inhibitors that can overcome or prevent the emergence of resistance.

Strategic Sequencing of Preclinical Therapeutic Combinations

The timing and sequence of combining dual IGF-1R/Src inhibitors with other therapies, such as chemotherapy or other targeted agents, can significantly impact treatment efficacy. nih.gov Preclinical studies are essential to determine the optimal sequencing strategies.

Key considerations for strategic sequencing include:

Synergistic Effects: Combining IGF-1R inhibitors with chemotherapy is supported by preclinical evidence showing that IGF-1R can protect tumor cells from the cytotoxic effects of these drugs. nih.gov Furthermore, IGF-1R inhibition can suppress chemotherapy-induced activation of the IGF-1R pathway and DNA damage repair. nih.gov

Overcoming Acquired Resistance: Dual IGF-1R/Src inhibitors could be used to overcome acquired resistance to other targeted therapies. For example, IGF-1R signaling has been implicated in resistance to HER2-targeted therapies, and combining these with a dual inhibitor could be a viable strategy. bioscientifica.com

Combination with Other Pathway Inhibitors: Preclinical studies have explored combinations of IGF-1R inhibitors with inhibitors of other pathways, such as the RAS/MAPK pathway. mdpi.com For example, the combination of the MEK inhibitor trametinib (B1684009) and the IGF-1R antibody ganitumab showed synergistic effects in suppressing neuroblastoma cell proliferation. mdpi.com

Tolerability: The combination of a MEK inhibitor and an IGF-1R antibody was found to be well-tolerated in adult patients, in contrast to combinations with PI3K/mTOR/AKT inhibitors. mdpi.com

Future preclinical studies should systematically evaluate different sequences and combinations to identify the most potent and least toxic regimens for various cancer types.

Exploration of IGF-1R/Src Inhibition in Modulating Immunosuppression in the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy, often by creating an immunosuppressive state. nih.gov Emerging evidence suggests that the IGF-1R/Src signaling axis is involved in modulating this immunosuppressive environment. nih.govresearchgate.net

The role of IGF-1R/Src in the TME includes:

Recruitment of Immunosuppressive Cells: The IGF-1R pathway can enhance the recruitment and activation of immunosuppressive cells such as regulatory T cells (T-regs), M2-polarized macrophages, and myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.netqeios.com

Inhibition of Anti-Tumor Immunity: Activation of IGF-1R signaling can inhibit the function of cytotoxic CD8+ T cells and natural killer (NK) cells, which are key players in the anti-tumor immune response. nih.govresearchgate.net

Modulation of Dendritic Cells (DCs): The IGF-1R pathway can influence the maturation and function of dendritic cells, which are crucial for initiating an anti-tumor immune response. frontiersin.org

Inhibition of the IGF-1R/Src axis, therefore, has the potential to reverse this immunosuppression and enhance anti-tumor immunity. nih.gov Preclinical studies have shown that inhibiting the IGF-1R pathway can lead to an increase in tumor-infiltrating effector T cells and a decrease in T-regs. nih.gov Furthermore, combining an IGF-1R inhibitor with a PD-1 blockade in a mouse model of epithelial ovarian cancer resulted in a more potent anti-tumor immune response, with increased levels of DCs and CD8+ T cells. frontiersin.org

Future research in this area will focus on:

Detailed Mechanistic Studies: Elucidating the precise mechanisms by which IGF-1R/Src inhibition remodels the TME.

Combination with Immunotherapies: Evaluating the synergistic potential of dual IGF-1R/Src inhibitors with various immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), in preclinical models.

Identifying Predictive Biomarkers for Immunomodulation: Determining which patients are most likely to benefit from this combination approach by analyzing the immune landscape of their tumors.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating IGF-1R/SRC-IN-1 efficacy in preclinical cancer studies?

  • Answer: NSCLC cell lines with high total IGF-1R expression are recommended, as studies show a significant correlation between elevated IGF-1R levels and sensitivity to IGF-1R-targeted therapies like R1507 (p = 0.003, Fisher’s Exact test). Include cell lines with validated IGF-1R copy number gains via SNP array analysis and confirm expression via ELISA . Co-culture systems incorporating stromal components may mimic tumor microenvironments for SRC inhibition studies.

Q. How can researchers determine the dual inhibitory mechanism of this compound?

  • Answer: Use kinase activity assays to quantify inhibition of IGF-1R and SRC kinase domains. Validate via Western blotting for phosphorylation status of downstream targets (e.g., AKT, MAPK). For IGF-1R, measure autophosphorylation (Tyr1131/Tyr1135); for SRC, assess Tyr416 phosphorylation. Include dose-response curves to establish IC50 values .

Q. What methodologies are critical for assessing this compound selectivity against related kinases?

  • Answer: Perform broad-spectrum kinase profiling (e.g., using recombinant kinase panels) to identify off-target effects. Cross-validate with cellular assays (e.g., IGF-2 or SRC-dependent proliferation assays) to confirm specificity. Compare results with known selective inhibitors (e.g., PPP for IGF-1R) to isolate dual-action effects .

Advanced Research Questions

Q. How can contradictory data on IGF-1R expression and drug sensitivity be resolved?

  • Answer: Investigate compensatory signaling pathways (e.g., EGFR or MET activation) via phospho-receptor tyrosine kinase (RTK) arrays. Use siRNA knockdowns to determine if co-targeting IGF-1R and SRC mitigates resistance. For example, in resistant NSCLC lines, high SRC activity may bypass IGF-1R inhibition, necessitating dual-pathway analysis .

Q. What strategies optimize the design of combination therapies involving this compound?

  • Answer: Screen for synergistic partners using high-throughput combinatorial drug testing (e.g., AKT or MEK inhibitors). Prioritize compounds that target nodes downstream of IGF-1R/SRC, such as mTORC1. Use Chou-Talalay synergy scores to quantify interactions and validate in vivo using xenograft models with biomarker-driven stratification .

Q. How can transcriptomic data clarify this compound’s impact on tumor plasticity?

  • Answer: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DEGs) in pathways like epithelial-mesenchymal transition (EMT) or apoptosis. Validate findings with qPCR for key markers (e.g., E-cadherin, vimentin). Integrate CRISPR-Cas9 screens to pinpoint genetic modifiers of drug response .

Q. What statistical approaches address variability in this compound response across heterogeneous tumor populations?

  • Answer: Apply mixed-effects models to account for intra- and inter-cell line variability. Use cluster analysis to subgroup responders/non-responders based on multi-omics data (e.g., proteomics, metabolomics). For biomarker discovery, leverage machine learning algorithms trained on datasets from Affymetrix SNP arrays or RNA-seq .

Methodological Guidance

  • Literature Review: Utilize Google Scholar’s advanced operators (e.g., intitle:IGF-1R, author:"Jones") to identify foundational studies on IGF-1R signaling. Cross-reference with PubMed for clinical trial data .
  • Data Validation: Replicate key findings (e.g., IGF-1R copy number correlations) using orthogonal methods like FISH or ddPCR. Report negative results to mitigate publication bias .
  • Ethical Frameworks: Align experimental goals with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, adhere to IACUC protocols for humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.